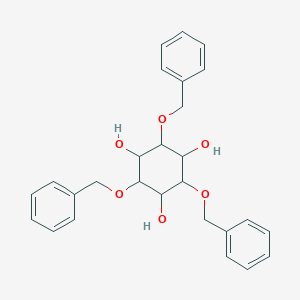

(1R,2S,3R,4R,5S,6S)-2,4,6-Tris(benzyloxy)cyclohexane-1,3,5-triol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(1R,2S,3R,4R,5S,6S)-2,4,6-Tris(benzyloxy)cyclohexane-1,3,5-triol” is a chemical compound with the molecular formula C27H30O6 . It is a versatile compound used in scientific research for its potential applications in drug development, catalysis, and nanotechnology.

Molecular Structure Analysis

This compound contains a total of 66 bonds. There are 36 non-H bonds, 18 multiple bonds, 9 rotatable bonds, 18 aromatic bonds, 4 six-membered rings, 3 hydroxyl groups, 3 secondary alcohols, and 3 ethers (aliphatic) .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 450.5 g/mol . It has a computed XLogP3-AA value of 2.4, which suggests it has moderate lipophilicity . It has 3 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a topological polar surface area of 88.4 Ų . The complexity of the molecule, as computed by PubChem, is 447 .

Scientific Research Applications

Synthesis and Structural Analysis

- Intermediate for Biological Studies : A study on the synthesis of a related compound, identified as an intermediate in the preparation of phosphatidylinositol phosphate for biological studies, showcases the relevance of such compounds in the synthesis of biologically active molecules (Anderson & Gainsford, 2012).

- Key Intermediates for Alkaloid Synthesis : Another study highlights the synthesis of oxabicyclic compounds as key intermediates for the preparation of polyhydroxylated nor-tropane alkaloid derivatives, underscoring the role of such cyclohexane derivatives in complex organic synthesis (Lo Re et al., 2009).

Chemical Stability and Reactivity

- Influence of Substitution on Reactivity : Research on highly substituted cyclohexanes reveals how proximity effects influence their reactivity, highlighting the importance of understanding structural effects in the synthesis of functionalized molecules (Hofmann et al., 2006).

- O-Benzylating Agent for Functionalization : A novel O-benzylating reagent, 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT), showcases the utility of benzylated cyclohexane derivatives in facilitating the synthesis of benzyl ethers, demonstrating their application in functional group transformations (Yamada, Fujita, & Kunishima, 2012).

Application in Material Science

- Polymerization of Self-Assembled Structures : The polymerization of monomer derived from a cyclohexane derivative in a self-assembled state to form a polymer with potential material applications illustrates the versatility of these compounds beyond mere chemical intermediates (Masuda et al., 2003).

properties

IUPAC Name |

2,4,6-tris(phenylmethoxy)cyclohexane-1,3,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O6/c28-22-25(31-16-19-10-4-1-5-11-19)23(29)27(33-18-21-14-8-3-9-15-21)24(30)26(22)32-17-20-12-6-2-7-13-20/h1-15,22-30H,16-18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCYGABGBWWZKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(C2O)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S,3R,4R,5S,6S)-2,4,6-Tris(benzyloxy)cyclohexane-1,3,5-triol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![12-Naphthalen-2-ylbenzo[a]anthracene](/img/structure/B176865.png)